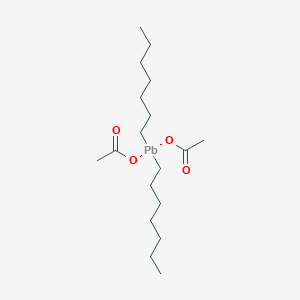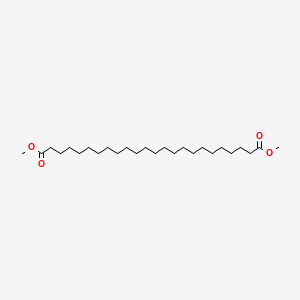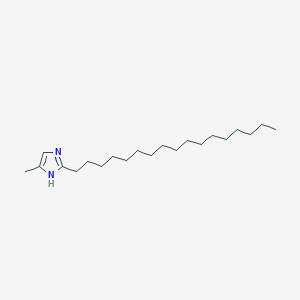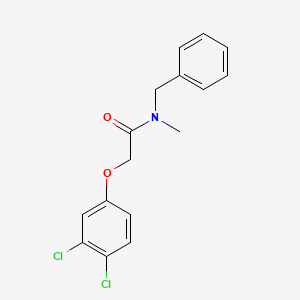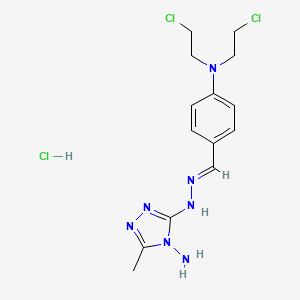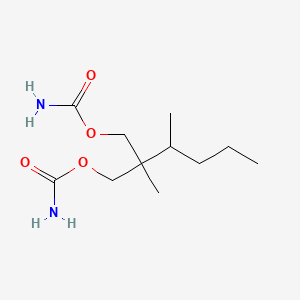
2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate typically involves multiple steps. One common method includes the reaction of 2-methyl-2-(1-methylbutyl)-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced forms with lower oxidation states.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(1-methylbutyl)-1,3-propanediol
- 1,3-Propanediol dicarbamate
- 2-Methyl-1,3-propanediol dicarbamate
Uniqueness
2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25462-48-0 |
|---|---|
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2,3-dimethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-5-8(2)11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15) |
Clave InChI |
OVMFJEGBXVTDOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


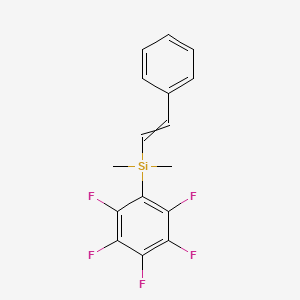

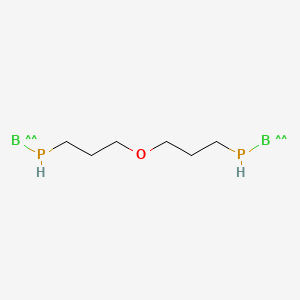
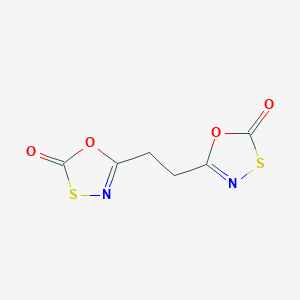
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
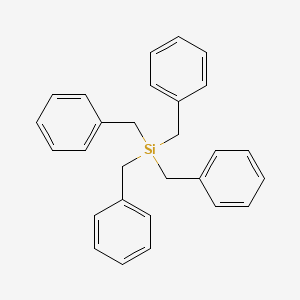
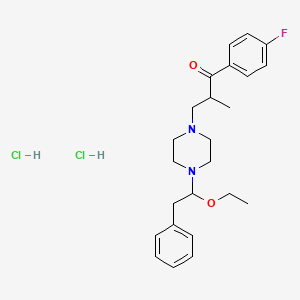
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)
